9-Ethyl-6,9-diazaspiro[4.5]decane
Overview
Description
“9-Ethyl-6,9-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C10H20N2. It has a molecular weight of 168.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “9-Ethyl-6,9-diazaspiro[4.5]decane” consists of a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . The compound has a diazaspiro configuration, indicating the presence of two nitrogen atoms in the spirocyclic system .Scientific Research Applications
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, closely related to 9-Ethyl-6,9-diazaspiro[4.5]decane, has shown their importance in forming supramolecular arrangements. The structural analysis of these compounds highlights how substituents on the cyclohexane ring influence crystal structures, demonstrating diverse types of structures formed by dimers and ribbons due to interactions between hydantoin rings. This provides valuable insights into the design of new materials and the understanding of molecular self-assembly processes (Graus et al., 2010).
Anticonvulsant Potential
A significant area of application for diazaspiro[4.5]decane derivatives is in the development of anticonvulsant agents. Studies have synthesized and evaluated the anticonvulsant potential of these compounds, revealing some derivatives to exhibit significant efficacy in models of seizure, sometimes surpassing standard drugs in potency. This research contributes to the ongoing search for more effective treatments for epilepsy and related disorders (Aboul-Enein et al., 2014).
Antimicrobial Activity
Diazaspiro[4.5]decane derivatives have also been evaluated for their antimicrobial properties. The synthesis of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and their testing against a spectrum of clinically isolated microorganisms reveal these compounds as promising antibacterial and antifungal agents. This highlights the potential of diazaspiro[4.5]decane derivatives in addressing the global challenge of antimicrobial resistance (Thanusu et al., 2011).
Green Chemistry Synthesis
The synthesis of diazaspiro[4.5]decane derivatives also emphasizes the principles of green chemistry. By employing solvent-free conditions and focused microwave irradiation, researchers have developed an efficient and environmentally friendly method for synthesizing these compounds, contributing to sustainable practices in chemical synthesis (Thanusu et al., 2012).
Drug Discovery and Medicinal Chemistry
Finally, diazaspiro[4.5]decane derivatives are central to novel approaches in drug discovery. Their incorporation into new molecular scaffolds for medicinal chemistry highlights their versatility and potential in the development of new therapeutic agents. The design and synthesis of these scaffolds, inspired by bioactive natural products, offer a promising avenue for the discovery of new drugs with improved efficacy and safety profiles (Jenkins et al., 2009).
properties
IUPAC Name |
9-ethyl-6,9-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-12-8-7-11-10(9-12)5-3-4-6-10/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPFMRATBGHZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-6,9-diazaspiro[4.5]decane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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